4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S/c1-9-3-7-15(8-4-9)11(16)12-10-5-6-14(2)13-10/h5-6,9H,3-4,7-8H2,1-2H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHODZQDNAADTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)NC2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390977 | |
| Record name | 4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590351-64-7 | |
| Record name | 4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable coupling reagent such as carbonyldiimidazole or dicyclohexylcarbodiimide.
Introduction of the Thiocarbonyl Group: The thiocarbonyl group is introduced by reacting the intermediate with a thiocarbonyl reagent such as thiophosgene or carbon disulfide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Purification: Use of purification techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that pyrazole derivatives, including 4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide, exhibit significant anticancer properties. These compounds are known to inhibit key enzymes involved in tumor growth, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs). For instance, a related pyrazole derivative demonstrated an IC50 value of 0.07 µM against EGFR, indicating potent inhibitory activity comparable to established anticancer drugs like erlotinib .
Case Study: EGFR Inhibition
In vitro assays revealed that certain pyrazole analogs showed significant antiproliferative activity against breast cancer cell lines (MCF-7) with IC50 values as low as 0.08 µM. These findings suggest that compounds like this compound could serve as promising candidates for cancer therapy through targeted inhibition of cancer cell proliferation .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, which are crucial in treating conditions characterized by chronic inflammation. Pyrazole derivatives have been shown to inhibit the activity of cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory process. In vivo studies have demonstrated that these compounds can significantly reduce inflammation in animal models, suggesting their potential use in managing inflammatory diseases .
Case Study: In Vivo Anti-inflammatory Activity
A series of pyrazole derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Results indicated that these compounds effectively reduced swelling and pain, outperforming standard anti-inflammatory medications like indomethacin .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied, with many showing effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways within the microorganisms .
Case Study: Antimicrobial Efficacy
In one study, modified pyrazole derivatives were tested against both Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity at concentrations as low as 100 μg/mL. This suggests that compounds like this compound could be developed into effective antimicrobial agents .
Neuroprotective Effects
Emerging research indicates that certain pyrazole derivatives may possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases. These compounds can modulate neurotransmitter systems and exhibit antioxidant activities, which are beneficial in protecting neuronal cells from oxidative stress .
Case Study: Neuroprotection
Studies have shown that specific pyrazole derivatives can enhance cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and improving synaptic plasticity . This highlights the therapeutic potential of these compounds in neurodegenerative disorders.
Summary Table of Applications
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | EGFR inhibition | IC50 = 0.07 µM against EGFR; effective on MCF-7 |
| Anti-inflammatory | COX inhibition | Significant reduction in paw edema in rats |
| Antimicrobial | Disruption of microbial membranes | Effective against Gram-positive and Gram-negative bacteria |
| Neuroprotective | Modulation of neurotransmitters | Enhances cognitive function in Alzheimer's models |
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1-piperidinecarboxamide: Similar structure but with a carboxamide group instead of a thiocarbonyl group.
4-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1-piperidinecarboxylate: Similar structure but with a carboxylate group instead of a thiocarbonyl group.
Uniqueness
4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide is unique due to the presence of the thiocarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
4-methyl-N-(1-methylpyrazol-3-yl)piperidine-1-carbothioamide, a compound with the CAS number 590351-64-7, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C_{12}H_{16}N_{4}S
- Molecular Weight : 238.35 g/mol
1. Anti-inflammatory Activity
Recent studies indicate that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a study by Selvam et al., specific derivatives demonstrated up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Anticancer Activity
The compound has shown promising results in cancer research, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. A combination therapy involving pyrazole derivatives and doxorubicin resulted in enhanced cytotoxic effects compared to doxorubicin alone, indicating a potential synergistic effect .
3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Similar pyrazole compounds have exhibited activity against various bacterial strains, including Staphylococcus aureus and Bacillus cereus, with inhibition zones reaching up to 25 mm . This suggests that the compound could be a candidate for further development as an antimicrobial agent.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
- Apoptotic Induction : Studies indicate that pyrazole derivatives can induce apoptosis in cancer cells through caspase activation and disruption of mitochondrial membrane potential .
Case Studies
| Study | Findings |
|---|---|
| Selvam et al. (2020) | Demonstrated significant anti-inflammatory activity with IC50 values comparable to dexamethasone. |
| Mishra et al. (2018) | Showed enhanced cytotoxicity in breast cancer cell lines when combined with doxorubicin. |
| Umesha et al. (2009) | Reported antimicrobial activity against various bacterial strains with significant inhibition zones. |
Q & A
Q. What green chemistry approaches can reduce waste in large-scale synthesis?
- Methodological Answer : Replace traditional solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or 2-methyl-THF. Employ catalytic methods (e.g., copper-bromide catalysis) to reduce stoichiometric reagent use and enable one-pot multi-step reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
